N1,N1-DIMETHYL-N4-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZENE-1,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-DIMETHYL-N4-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZENE-1,4-DIAMINE is a complex organic compound that belongs to the class of pyrazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIMETHYL-N4-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZENE-1,4-DIAMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-methyl-3-phenylpyrazolo[3,2-b]quinazoline with N1,N1-dimethylbenzene-1,4-diamine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1,N1-DIMETHYL-N4-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N1,N1-DIMETHYL-N4-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZENE-1,4-DIAMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
Pharmacology: It is used in the development of new drugs targeting specific molecular pathways and receptors.
Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent sensors.
Mechanism of Action
The mechanism of action of N1,N1-DIMETHYL-N4-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. For instance, it may bind to allosteric sites on proteins, leading to conformational changes that inhibit or activate specific biological functions . The compound’s effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction are of particular interest in cancer research.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its biological activities and molecular modeling investigations.
Uniqueness
N1,N1-DIMETHYL-N4-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZENE-1,4-DIAMINE stands out due to its unique structural features and diverse biological activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
4-N,4-N-dimethyl-1-N-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-17-23(18-9-5-4-6-10-18)25-27-22-12-8-7-11-21(22)24(30(25)28-17)26-19-13-15-20(16-14-19)29(2)3/h4-6,9-10,13-16,26H,7-8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSWDJDFJOXHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.